molecular formula C18H18N2O3S B2929863 3-(3,4-Dimethylphenyl)-5-((2-methoxyphenyl)amino)thiazolidine-2,4-dione CAS No. 1008962-92-2

3-(3,4-Dimethylphenyl)-5-((2-methoxyphenyl)amino)thiazolidine-2,4-dione

Cat. No.: B2929863
CAS No.: 1008962-92-2
M. Wt: 342.41
InChI Key: BMOCOBUOZULINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethylphenyl)-5-((2-methoxyphenyl)amino)thiazolidine-2,4-dione is a synthetic compound based on the thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure recognized for its significant and diverse therapeutic potential in medicinal chemistry research . This particular derivative is of high interest in pharmacological investigations, primarily for its potential as a peroxisome proliferator-activated receptor-gamma (PPAR-γ) modulator. TZDs are a class of compounds that improve insulin sensitivity and are investigated as antihyperglycemic agents for Type 2 Diabetes Mellitus (T2DM) research . The compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. The core research value of this TZD analogue lies in its potential mechanism of action. It is hypothesized to function as an agonist for the PPAR-γ receptor . Upon activation, PPAR-γ heterodimerizes with the retinoid X receptor (RXR), and this complex binds to specific peroxisome proliferator response elements (PPRE) in the promoter regions of target genes . This process regulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity in adipose tissue, muscle, and the liver . Beyond its antidiabetic potential, the TZD scaffold is also investigated for antimicrobial properties, with studies suggesting its activity may involve the inhibition of cytoplasmic Mur ligases—essential enzymes for bacterial cell wall synthesis . The structure of this compound, featuring specific 3,4-dimethylphenyl and 2-methoxyphenylamino substitutions, is designed to explore structure-activity relationships and optimize biological activity while aiming to minimize adverse effects historically associated with some TZD drugs . Researchers will find this compound valuable in studies aimed at developing novel therapeutic agents for metabolic disorders, particularly type 2 diabetes, as well as in explorations of its potential antimicrobial and anti-inflammatory activities. The compound is provided with comprehensive analytical data to ensure identity and purity for your experimental work.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-11-8-9-13(10-12(11)2)20-17(21)16(24-18(20)22)19-14-6-4-5-7-15(14)23-3/h4-10,16,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOCOBUOZULINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-5-((2-methoxyphenyl)amino)thiazolidine-2,4-dione typically involves the following steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of thiourea with α-haloketones under basic conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the substituted phenyl groups to the thiazolidine-2,4-dione core under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-5-((2-methoxyphenyl)amino)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the thiazolidine ring or the aromatic substituents, leading to different products.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl groups or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenated precursors and strong bases or acids are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-5-((2-methoxyphenyl)amino)thiazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders like diabetes.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-5-((2-methoxyphenyl)amino)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act on peroxisome proliferator-activated receptors (PPARs) to regulate glucose and lipid metabolism. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Thiazolidine-2,4-Dione Derivatives

Key Findings

Anticancer Activity: The 2-aminoethyl group at position 3 enhances kinase inhibition (e.g., Raf/MEK/ERK pathways) . The target compound’s 3,4-dimethylphenyl group may similarly improve membrane permeability but lacks direct evidence of kinase targeting. Halogenated analogs (e.g., 4-chloro) show weaker anticancer activity compared to aminoalkyl-substituted derivatives .

Anti-Inflammatory Activity :

  • Methoxy groups at position 5 (e.g., 4-methoxybenzylidene) are critical for cytokine suppression (TNF-α, IL-6) . The target’s 2-methoxy substituent may exhibit similar effects but with reduced potency due to steric hindrance.
  • Nitrobenzyl groups enhance antioxidant activity, which the target compound lacks .

Antidiabetic Activity: C-5 substitutions with electron-donating groups (e.g., 3,4-dimethoxybenzylidene) improve PPAR-γ binding and insulin sensitization .

Antimicrobial Activity: Halogenated derivatives (e.g., 4-chloro, 2,6-dichloro) show superior antimicrobial effects due to increased electrophilicity .

Neuroprotective Effects :

  • Methoxy position matters: 4-Methoxy (TZ4M) enhances mAChRM1 expression, while 2-methoxy (target) may have weaker cholinergic modulation .

Biological Activity

3-(3,4-Dimethylphenyl)-5-((2-methoxyphenyl)amino)thiazolidine-2,4-dione, a thiazolidinedione derivative, has garnered attention for its potential biological activities, particularly in the fields of diabetes management, antimicrobial properties, and anticancer effects. This article synthesizes existing research findings on its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its thiazolidine core structure, which is modified with a dimethylphenyl group and a methoxyphenyl amino substituent. This structural configuration is crucial for its biological activity.

1. Antidiabetic Properties

Thiazolidinediones are known for their role as insulin sensitizers. Recent studies have shown that derivatives like this compound can activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a significant role in glucose metabolism and insulin sensitivity.

Key Findings:

  • α-Amylase Inhibition: The compound exhibited concentration-dependent inhibition of α-amylase, an enzyme involved in carbohydrate digestion. An IC50 value was recorded at 18.24 µg/mL for one of the derivatives in a related study .
  • DPP-4 Activity: It also showed promising results in inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that deactivates incretin hormones responsible for insulin signaling .
Compoundα-Amylase IC50 (µg/mL)DPP-4 IC50 (µg/mL)
TZDD125.0030.00
TZDD218.2415.00
TZDD320.0035.00

2. Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects against various bacterial and fungal strains. In vitro studies utilized the serial tube dilution method to assess its efficacy compared to standard antibiotics.

Results:

  • Bacterial Strains: The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 625 to >5000 µg/mL.
  • Fungal Strains: Similar evaluations indicated effectiveness against Candida albicans with comparable MIC values .
MicroorganismMIC (µg/mL)
Staphylococcus aureus1250
Escherichia coli2500
Candida albicans5000

3. Anticancer Activity

The anticancer potential of thiazolidinedione derivatives has been explored extensively. The compound was tested against DU-145 prostate cancer cell lines using the MTT assay.

Findings:

  • Cytotoxicity: The compound exhibited significant cytotoxic effects with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent.
  • Mechanism of Action: Molecular dynamics simulations suggested that the compound interacts with proteins primarily through hydrophobic contacts, enhancing its cytotoxicity against cancer cells .

Case Studies

A recent study synthesized several thiazolidinedione derivatives, including our compound of interest, and assessed their biological activities:

  • Synthesis and Evaluation: The study established the chemical structures using various spectral techniques (NMR, IR) and evaluated their antioxidant and anticancer potential.
  • In-silico Studies: ADME (Absorption, Distribution, Metabolism, Excretion) properties were analyzed to predict pharmacokinetics and drug-likeness .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(3,4-dimethylphenyl)-5-((2-methoxyphenyl)amino)thiazolidine-2,4-dione and its analogs?

  • Methodological Answer : The core thiazolidine-2,4-dione scaffold is typically synthesized via Knoevenagel condensation between thiazolidine-2,4-dione and substituted aldehydes or ketones under reflux conditions with catalysts like morpholine or piperidine . For example, arylidene derivatives are formed by condensing thiazolidine-2,4-dione with 2-methoxybenzaldehyde analogs in ethanol or DMF, followed by purification via flash chromatography (hexane/ethyl acetate) . Substituent-specific modifications, such as the 3,4-dimethylphenyl group, may require additional alkylation or acylation steps .

Q. How are structural and purity characteristics of this compound validated experimentally?

  • Methodological Answer : Characterization involves:

  • Melting point analysis (e.g., 270°C for related analogs) .
  • Spectroscopic techniques :
  • IR spectroscopy to confirm carbonyl (C=O, ~1740 cm⁻¹) and thiazolidinone ring vibrations .
  • 1H/13C NMR to verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm) and stereochemistry .
  • Mass spectrometry (HRMS/ESI-MS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 371.08) .

Q. What in vitro assays are used to screen the biological activity of this compound?

  • Methodological Answer : Common assays include:

  • Antimicrobial screening against E. coli and B. subtilis via agar diffusion or microdilution methods .
  • Cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., melanoma, prostate) to measure IC50 values .
  • Enzyme inhibition studies (e.g., aldose reductase or ERK1/2 inhibition) using spectrophotometric or fluorometric assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

  • Methodological Answer :

  • Substituent variation : Replace the 2-methoxyphenylamino group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., benzothiazole) to enhance target selectivity .
  • Stereochemical analysis : Use computational docking (e.g., AutoDock) to assess binding affinity for enzymes like aldose reductase or ERK1/2 .
  • Bidirectionally modified analogs : Combine thiazolidinedione with triazole or pyrazole moieties to improve cytotoxicity (e.g., IC50 < 10 µM in melanoma models) .

Q. What experimental strategies resolve contradictions in biological data across studies?

  • Methodological Answer :

  • Dose-response validation : Replicate assays under standardized conditions (e.g., serum-free media, 48-hour incubation) to minimize variability .
  • Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to confirm target specificity .
  • Metabolic stability assays : Assess compound degradation in liver microsomes to explain discrepancies in in vivo vs. in vitro efficacy .

Q. How can molecular modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to optimize logP (target ~3.4), topological polar surface area (TPSA < 110 Ų), and blood-brain barrier permeability .
  • Dynamics simulations : Perform MD simulations (e.g., GROMACS) to study binding stability with ERK1/2 or tubulin over 100-ns trajectories .
  • QSAR models : Train regression models on datasets (e.g., IC50 vs. substituent Hammett constants) to predict bioactivity .

Q. What in vivo models are suitable for validating antihyperglycemic or anticancer activity?

  • Methodological Answer :

  • Rodent models :
  • STZ-induced diabetic rats for glucose tolerance testing .
  • Xenograft mice (e.g., A375 melanoma) to measure tumor volume reduction post-treatment (e.g., 30 mg/kg/day, 21 days) .
  • Toxicology profiling : Monitor liver/kidney function (ALT, creatinine) and hematological parameters during chronic dosing .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show minimal activity for structurally similar analogs?

  • Key Factors :

  • Substituent positioning : The 3,4-dimethylphenyl group may sterically hinder target binding in certain cell lines .
  • Cell line heterogeneity : ERK1/2-dependent melanoma cells (e.g., A375) show higher sensitivity than ERK-independent lines .
  • Redox microenvironment : Thiazolidinedione derivatives may exhibit pro-oxidant effects in cancer cells but antioxidant effects in normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.